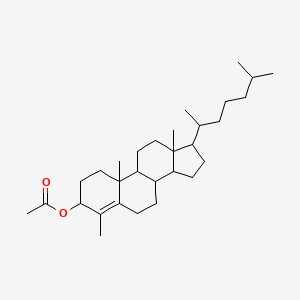
4-Methylcholest-4-en-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcholest-4-en-3-yl acetate typically involves the esterification of 4-Methylcholest-4-en-3-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylcholest-4-en-3-yl acetate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-Methylcholest-4-en-3-ol and acetic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the steroid ring structure.
Reduction: Reduction reactions can be used to modify the double bond in the steroid ring.
Substitution: Various nucleophilic substitution reactions can be carried out on the acetate group or the steroid backbone.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-Methylcholest-4-en-3-ol and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Reduction: Reduced forms of the steroid, potentially altering the double bond.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methylcholest-4-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex steroids and as a reagent in organic synthesis.
Biology: Studied for its role in cell membrane structure and function due to its similarity to cholesterol.
Medicine: Investigated for potential therapeutic applications, including as a precursor for the synthesis of steroid hormones.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 4-Methylcholest-4-en-3-yl acetate involves its interaction with cellular membranes and steroid receptors. The acetate group can be hydrolyzed to release 4-Methylcholest-4-en-3-ol, which can then interact with various molecular targets. These interactions can influence membrane fluidity, signal transduction pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: The parent compound, which is a key component of cell membranes and a precursor for steroid hormones.
4-Methylcholest-4-en-3-ol: The alcohol form of the compound, which can be esterified to form 4-Methylcholest-4-en-3-yl acetate.
Cholesteryl acetate: Another ester derivative of cholesterol, differing by the position of the methyl group.
Uniqueness
This compound is unique due to the presence of the methyl group at the 4th position, which can influence its biological activity and interactions compared to other similar compounds. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
53084-82-5 |
|---|---|
Molekularformel |
C30H50O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
[4,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)9-8-10-20(3)24-13-14-26-23-11-12-25-21(4)28(32-22(5)31)16-18-30(25,7)27(23)15-17-29(24,26)6/h19-20,23-24,26-28H,8-18H2,1-7H3 |
InChI-Schlüssel |
VWSVBIDALISGLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCC3C4CCC(C4(CCC3C2(CCC1OC(=O)C)C)C)C(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
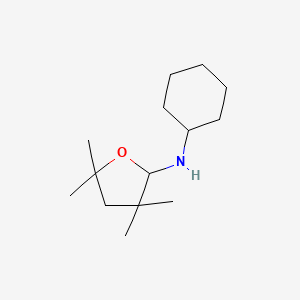

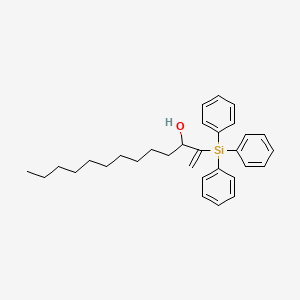
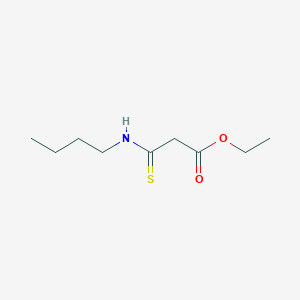
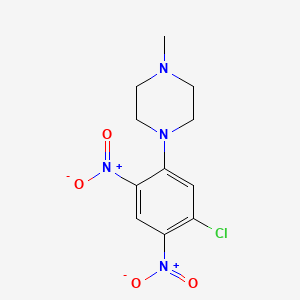
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
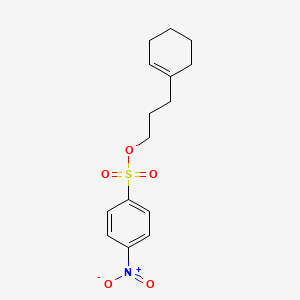


![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
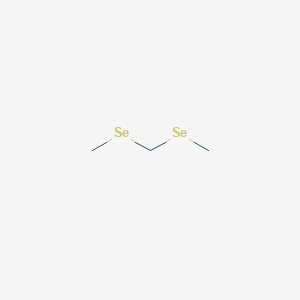
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
